molecular formula C9H10F3NO B13579435 1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine

1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine

Cat. No.: B13579435
M. Wt: 205.18 g/mol
InChI Key: ULZZRFNDLBTPRI-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine is a chemical compound with the molecular formula C9H11F3NO This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an ethanamine scaffold. One common method involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl ethanamines .

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethoxy)-2-fluorophenyl]ethan-1-amine is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-5,9H,13H2,1H3

InChI Key

ULZZRFNDLBTPRI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC(F)F)F)N

Origin of Product

United States

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